molecular formula Al2O3 B073728 Alumina CAS No. 1344-28-1

Alumina

Cat. No. B073728
CAS RN: 1344-28-1
M. Wt: 101.961 g/mol
InChI Key: PNEYBMLMFCGWSK-UHFFFAOYSA-N
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Patent
US04805181

Procedure details

Aluminum oxide disks (0.9 inch (2.29 cm) in diameter×0.12 inch (0.30 cm) thick) fabricated by the processes described in Example 1 were selected for evaluating the samarium glaze. Calculations were made based on the density of the samarium glaze (3.2 grams per cubic centimeter) and the surface area of the Al2O3 disks to provide the weight of samarium oxide frit (powdered glass) to yield samarium glaze thicknesses on the Al2O3 disks of 0.001 inch (0.025 millimeter), 0.003 inch (0.076 millimeter), 0.005 inch (0.127 millimeter), 0.007 inch (0.178 millimeter) and 0.009 inch (0.229 millimeter). The calculated weight of samarium frit was placed in the center of each disk. The Al2O3 disks with frit were placed in a furnace and heated to 1300° C. for 60 minute time periods. The frit melted, flowed over the top surface of the disks providing a uniform thickness glaze which was very smooth and transparent to the visible light spectrum Subsequent tests of this glaze indicated an extremely strong bond to the Al2O3 substrate by virtue of the nominal 15% porosity of the substrate. Furthermore the very smooth nature of the glaze provided a surface which did not collect dirt or debris and could be wiped clean just like a glass window. Absorption measurements were made on all five disks (0.001 to 0.009 inch or 0.0254 to 0.229 millimeter thicknesses) in an integrating sphere spectrophotometer from 220 nanometers to 2400 nanometers. Absorption was found at precisely 1.06 microns. There was zero absorption for a BaSO4 standard and an uncoated (noglaze) Al2O3 disk. The absorption for the 0.001 inch thick glaze was significant and progressed in textbook fashion as the thickness increased from 0.001 inch (0.025 millimeter), 0.003 inch (0.076 millimeter), 0.005 inch (0.127 millimeter), 0.007 inch (0.178 millimeter) and 0.009 inch (0.229 millimeter).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2:1].[Al+3:2].[O-2].[O-2].[Al+3].[Sm:6]>>[O-2:1].[Al+3:2].[O-2:1].[O-2:1].[Al+3:2].[O-2:1].[Sm+3:6].[O-2:1].[O-2:1].[Sm+3:6] |f:0.1.2.3.4,6.7.8.9.10,11.12.13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sm]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sm]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Type
product
Smiles
[O-2].[Sm+3].[O-2].[O-2].[Sm+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04805181

Procedure details

Aluminum oxide disks (0.9 inch (2.29 cm) in diameter×0.12 inch (0.30 cm) thick) fabricated by the processes described in Example 1 were selected for evaluating the samarium glaze. Calculations were made based on the density of the samarium glaze (3.2 grams per cubic centimeter) and the surface area of the Al2O3 disks to provide the weight of samarium oxide frit (powdered glass) to yield samarium glaze thicknesses on the Al2O3 disks of 0.001 inch (0.025 millimeter), 0.003 inch (0.076 millimeter), 0.005 inch (0.127 millimeter), 0.007 inch (0.178 millimeter) and 0.009 inch (0.229 millimeter). The calculated weight of samarium frit was placed in the center of each disk. The Al2O3 disks with frit were placed in a furnace and heated to 1300° C. for 60 minute time periods. The frit melted, flowed over the top surface of the disks providing a uniform thickness glaze which was very smooth and transparent to the visible light spectrum Subsequent tests of this glaze indicated an extremely strong bond to the Al2O3 substrate by virtue of the nominal 15% porosity of the substrate. Furthermore the very smooth nature of the glaze provided a surface which did not collect dirt or debris and could be wiped clean just like a glass window. Absorption measurements were made on all five disks (0.001 to 0.009 inch or 0.0254 to 0.229 millimeter thicknesses) in an integrating sphere spectrophotometer from 220 nanometers to 2400 nanometers. Absorption was found at precisely 1.06 microns. There was zero absorption for a BaSO4 standard and an uncoated (noglaze) Al2O3 disk. The absorption for the 0.001 inch thick glaze was significant and progressed in textbook fashion as the thickness increased from 0.001 inch (0.025 millimeter), 0.003 inch (0.076 millimeter), 0.005 inch (0.127 millimeter), 0.007 inch (0.178 millimeter) and 0.009 inch (0.229 millimeter).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2:1].[Al+3:2].[O-2].[O-2].[Al+3].[Sm:6]>>[O-2:1].[Al+3:2].[O-2:1].[O-2:1].[Al+3:2].[O-2:1].[Sm+3:6].[O-2:1].[O-2:1].[Sm+3:6] |f:0.1.2.3.4,6.7.8.9.10,11.12.13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sm]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sm]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Type
product
Smiles
[O-2].[Sm+3].[O-2].[O-2].[Sm+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.